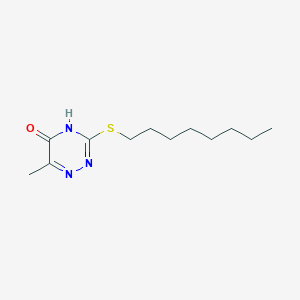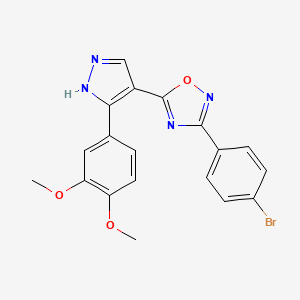
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 6th position, an octylsulfanyl group at the 3rd position, and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines.
Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be introduced via a nucleophilic substitution reaction using an octylthiol and a suitable leaving group on the triazine ring.
Methylation and Hydroxylation: The methyl group can be introduced through alkylation reactions, and the hydroxyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: For high-throughput production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The octylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as thiols, amines, or halides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the octylsulfanyl group.
Scientific Research Applications
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(hexylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with a hexylsulfanyl group instead of an octylsulfanyl group.
6-Methyl-3-(butylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with a butylsulfanyl group instead of an octylsulfanyl group.
Uniqueness
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H21N3OS |
|---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
6-methyl-3-octylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H21N3OS/c1-3-4-5-6-7-8-9-17-12-13-11(16)10(2)14-15-12/h3-9H2,1-2H3,(H,13,15,16) |
InChI Key |
UBFHBTUCSJCBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NN=C(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
![2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B14099484.png)
![3-(4-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099491.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14099495.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B14099500.png)
![3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14099507.png)

![methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate](/img/structure/B14099530.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14099544.png)
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14099548.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099550.png)
